3-(2,6-Dichlorobenzoyl)thiophene
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Overview
Description
3-(2,6-Dichlorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6Cl2OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science . The compound is characterized by the presence of a thiophene ring substituted with a 2,6-dichlorobenzoyl group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorobenzoyl)thiophene typically involves the acylation of thiophene with 2,6-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the thiophene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of thiophene and 2,6-dichlorobenzoyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product . The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Properties
IUPAC Name |
(2,6-dichlorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYGAEQKQMCGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CSC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641863 |
Source
|
Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-68-1 |
Source
|
Record name | (2,6-Dichlorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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